N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide
Description
N1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide is a synthetic oxalamide derivative featuring a 1,1-dioxidoisothiazolidine moiety attached to a phenyl ring. The compound’s structure combines an oxalamide backbone (N2-methyl substitution) with a sulfonamide-like isothiazolidine ring system, where the sulfur atom is fully oxidized to a sulfone group (1,1-dioxide).
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-13-11(16)12(17)14-9-3-5-10(6-4-9)15-7-2-8-20(15,18)19/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZAESUZIHJFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide is an organic compound belonging to the sulfonamide class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure, featuring a sulfonamide group and a dioxidoisothiazolidin moiety, suggests diverse mechanisms of action that merit detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxalamide. Its molecular formula is , with a molecular weight of 393.51 g/mol. The presence of the sulfonamide group is critical for its biological activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. By mimicking PABA, this compound competes for the enzyme's active site, leading to impaired bacterial growth and proliferation.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, demonstrate significant antibacterial properties. The inhibition of folate synthesis disrupts DNA and RNA synthesis in bacteria, making it effective against various bacterial strains. In vitro studies have shown that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In particular, derivatives of this compound have been evaluated for their antiproliferative effects on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). These studies typically assess cell viability using assays like MTT or IC50 determination .
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 15 |
| This compound | M21 | 20 |
| This compound | MCF7 | 18 |
These results indicate that the compound possesses significant cytotoxicity against these cancer cell lines, with mechanisms likely involving disruption of microtubule dynamics and induction of apoptosis .
Case Studies
In a notable study published by the National Institutes of Health, various analogs of sulfonamides were synthesized and tested for their biological profiles. The study found that modifications to the phenyl ring significantly affected both antimicrobial and anticancer activities. For instance, introducing electron-withdrawing groups enhanced antibacterial potency while maintaining low toxicity profiles in mammalian cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinedione Derivatives
describes compounds such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides, which share a thiazolidinedione core but differ in substitution patterns. Key distinctions include:
- Functional Groups: The target compound’s 1,1-dioxidoisothiazolidine moiety introduces a sulfone group, while thiazolidinediones feature two ketone groups (2,4-dioxo).
- Spectral Data : Thiazolidinediones in exhibit IR peaks for C=O stretches at ~1700 cm⁻¹, similar to the oxalamide C=O in the target compound. However, the sulfone group in the target would show S=O stretches at ~1150–1300 cm⁻¹, absent in thiazolidinediones .
Oxalamide Derivatives with Heterocyclic Substitutions
Compounds such as N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (4) () and N1,N2-bis(4-benzyl-2-(4-(4-benzyl-2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)-2-methyl-5-oxoimidazolidin-1-yl)oxalamide (12) () highlight structural diversity:
- Substituent Effects: The target compound’s methyl group on the oxalamide nitrogen (N2) contrasts with bulkier substituents (e.g., chloro, benzyl, or imidazolidinone groups) in analogs.
- These methods suggest the target may require similar conditions for sulfone incorporation .
Spectral and Physical Property Comparisons
- Infrared Spectroscopy: Compound 9 (), an oxalamide with imidazolidinone substituents, shows IR peaks for N-H (3180 cm⁻¹), phenolic -OH (3383 cm⁻¹), and C=O (1700 cm⁻¹). The target compound would lack phenolic -OH but retain C=O and N-H stretches, with additional S=O peaks .
- Melting Points : The target compound’s melting point is unreported, but analogs like compound 9 (M.P. 250–349°C) suggest high thermal stability due to rigid heterocyclic systems. The sulfone group in the target may further elevate melting points .
Implications and Limitations
Further studies should prioritize synthesizing the compound and benchmarking it against analogs in biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
